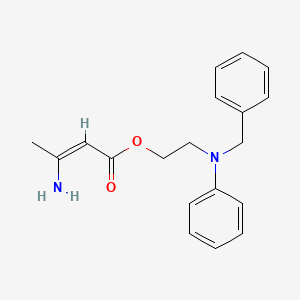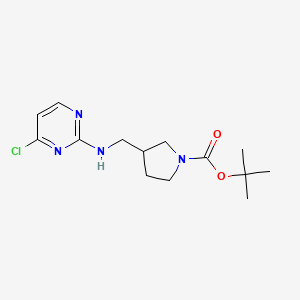![molecular formula C20H26N2 B15062160 (2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]](/img/structure/B15062160.png)
(2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its aziridine ring, which is a three-membered nitrogen-containing ring. Aziridines are known for their significant ring strain, making them highly reactive and valuable intermediates in organic synthesis .
Vorbereitungsmethoden
The synthesis of (2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] typically involves the coupling of amines and alkenes via an electrogenerated dication . This method allows for the transformation of unactivated alkenes into aziridines under basic conditions. The process involves the formation of a metastable dicationic intermediate, which undergoes aziridination with primary amines . This synthetic route is advantageous as it expands the scope of accessible N-alkyl aziridine products.
Analyse Chemischer Reaktionen
(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] undergoes various chemical reactions, primarily due to the reactivity of the aziridine ring. The compound can participate in nucleophilic ring-opening reactions, which are facilitated by the presence of electron-withdrawing groups . Common reagents used in these reactions include protic or Lewis acids, which activate the aziridine ring, leading to the formation of aziridinium ions that react with nucleophiles . Major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Wissenschaftliche Forschungsanwendungen
(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] has numerous applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of various nitrogen-containing biologically active molecules . In biology and medicine, aziridine derivatives are explored for their potential antibacterial, antifungal, and anticancer properties . The compound’s unique structure and reactivity make it valuable for developing new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of (2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] involves the activation of the aziridine ring by electron-withdrawing groups or acids, leading to the formation of aziridinium ions . These ions are highly reactive and can interact with various nucleophiles, resulting in ring-opening reactions that produce a range of biologically active compounds . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] include other aziridine derivatives such as aziridine-2-carboxylates, aziridine-2-lactones, and aziridine-2-phosphonates These compounds share the aziridine ring structure but differ in their substituents and reactivity
Eigenschaften
Molekularformel |
C20H26N2 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(1S,3aS,5aS,9bR)-3-benzylspiro[3a,4,5,5a,6,7,8,9b-octahydro-2H-benzo[e]indole-1,2'-aziridine] |
InChI |
InChI=1S/C20H26N2/c1-2-6-15(7-3-1)12-22-14-20(13-21-20)19-17-9-5-4-8-16(17)10-11-18(19)22/h1-3,6-7,9,16,18-19,21H,4-5,8,10-14H2/t16-,18-,19+,20-/m0/s1 |
InChI-Schlüssel |
BTKOGNXSWBDNDI-FFGOWVMKSA-N |
Isomerische SMILES |
C1CC=C2[C@@H](C1)CC[C@H]3[C@@H]2[C@]4(CN4)CN3CC5=CC=CC=C5 |
Kanonische SMILES |
C1CC=C2C(C1)CCC3C2C4(CN4)CN3CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


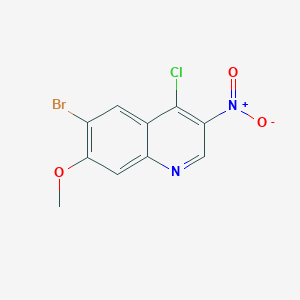
![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
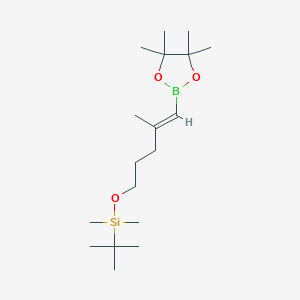
![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)

![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)
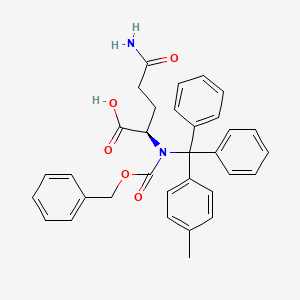
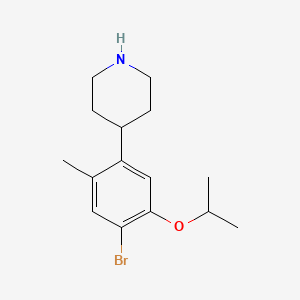
![[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15062155.png)
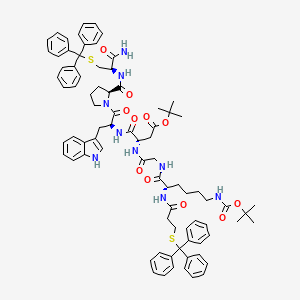
![3-([1,1'-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole](/img/structure/B15062157.png)
